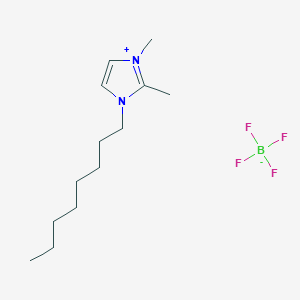

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXROJUTIFXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically begins with the alkylation of 2,3-dimethylimidazole with octyl bromide to form 1-octyl-2,3-dimethylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium tetrafluoroborate to yield the final product .

Reaction Conditions:

-

Step 1: Alkylation

- Reagents: 2,3-dimethylimidazole, octyl bromide

- Solvent: Acetonitrile

- Temperature: Reflux conditions

- Duration: Several hours

-

Step 2: Anion Exchange

- Reagents: 1-octyl-2,3-dimethylimidazolium bromide, sodium tetrafluoroborate

- Solvent: Water

- Temperature: Room temperature

- Duration: Stirring for several hours

Industrial Production Methods

Industrial production of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

Reduction: Reduction reactions are less typical for this ionic liquid.

Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products:

- The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .

Wissenschaftliche Forschungsanwendungen

Electrochemistry

One of the primary applications of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate is in electrochemical processes. Its ionic nature allows it to function effectively as a solvent for various electrochemical reactions. The compound's high ionic conductivity and stability under electrochemical conditions enable its use in batteries and supercapacitors.

Key Findings:

- Ionic Conductivity : Studies have shown that this ionic liquid exhibits high ionic conductivity, which is essential for efficient charge transport in electrochemical cells .

- Electrode Stability : Research indicates that the compound can enhance the stability of electrodes in lithium-ion batteries, improving their overall performance .

Green Solvent in Organic Reactions

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate serves as a green solvent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds while minimizing environmental impact aligns with the principles of green chemistry.

Applications in Organic Synthesis:

- Transesterification Reactions : It has been utilized as a solvent for lipase-catalyzed transesterification processes, facilitating biodiesel production .

- Hydration Reactions : The compound has been tested as a reaction medium for the hydration of alkynes, demonstrating its effectiveness in promoting chemical transformations under mild conditions .

Catalysis

The compound is also employed as a catalyst or co-catalyst in various chemical reactions. Its unique properties allow it to stabilize reactive intermediates and enhance reaction rates.

Catalytic Applications:

- Biocatalysis : 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate has been explored in biocatalytic processes, where it aids enzyme activity and stability .

- Metal-Catalyzed Reactions : The ionic liquid has been used to support metal catalysts, improving their dispersion and activity in reactions such as cross-coupling reactions .

Case Studies

Several studies have documented the successful application of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate:

Wirkmechanismus

The mechanism of action of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and enhancing reaction rates . The tetrafluoroborate anion contributes to the compound’s stability and solvation properties .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Thermophysical Properties

Alkyl Chain Length and Substituent Effects

The alkyl chain length and substitution pattern on the imidazolium ring significantly influence IL properties. Key comparisons include:

| Compound Name | Abbreviation | Alkyl Chain (Position) | Substituents (Positions 2,3) | State at RT | Density (g/cm³, 298 K) | Viscosity (mPa·s, 298 K) |

|---|---|---|---|---|---|---|

| 1-Butyl-2,3-dimethylimidazolium BF₄ | [BMMIm][BF₄] | Butyl (1) | Methyl, Methyl | Liquid | ~1.12 | ~220 |

| 1-Hexyl-2,3-dimethylimidazolium BF₄ | [HMMIm][BF₄] | Hexyl (1) | Methyl, Methyl | Liquid | ~1.08 | ~350 |

| 1-Octyl-2,3-dimethylimidazolium BF₄ | [C₈MMIm][BF₄] | Octyl (1) | Methyl, Methyl | Liquid | ~1.05* | ~450* |

| 1-Butyl-3-methylimidazolium BF₄ | [BMIm][BF₄] | Butyl (1) | H, Methyl | Liquid | ~1.21 | ~150 |

*Estimated based on trends from .

- Density : Longer alkyl chains reduce density due to increased molar volume. For example, [BMIm][BF₄] has a higher density (1.21 g/cm³) than [BMMIm][BF₄] (1.12 g/cm³) because the absence of 2,3-methyl groups in [BMIm][BF₄] allows tighter packing .

- Viscosity : Methyl groups at the 2,3-positions and longer alkyl chains increase viscosity. [C₈MMIm][BF₄]’s viscosity (~450 mPa·s) is significantly higher than [BMIm][BF₄] (~150 mPa·s) due to steric hindrance and stronger van der Waals interactions .

Electrochemical Performance

Trialkyl-substituted ILs like [C₈MMIm][BF₄] exhibit enhanced electrochemical stability compared to dialkyl analogs. For instance:

- Conductivity : [BMMIm][BF₄] shows moderate ionic conductivity (~1.5 mS/cm at 298 K), while [C₈MMIm][BF₄]’s conductivity is lower (~0.8 mS/cm*) due to higher viscosity .

- Thermal Stability : The decomposition temperature of [C₈MMIm][BF₄] exceeds 400°C, comparable to [BMMIm][BF₄], making both suitable for high-temperature applications .

Solubility and Solvation Behavior

- Polarity : Longer alkyl chains reduce polarity. Activity coefficients at infinite dilution (γ∞) for polar solutes in [C₈MMIm][BF₄] are higher than in [BMIm][BF₄], indicating weaker solute-solvent interactions .

- Binary Mixtures: In mixtures with DMSO or acetonitrile, [BMMIm][BF₄] exhibits lower viscosity reduction compared to [BMIm][BF₄], suggesting that the 2,3-methyl groups hinder solvent-cation interactions. [C₈MMIm][BF₄] likely follows a similar trend but with more pronounced effects .

Biologische Aktivität

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate ([C8mim][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological activities. This article delves into the biological implications of this compound, including its antimicrobial properties, cytotoxicity, and effects on microbial communities.

- Molecular Formula : C10H16BF4N2

- Molecular Weight : Approximately 324.209 g/mol

- Structure : The compound features a long octyl chain and two methyl groups on the imidazole ring, contributing to its low volatility and thermal stability.

Antimicrobial Activity

Research indicates that [C8mim][BF4] exhibits notable antimicrobial properties . Studies have shown varying degrees of effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | Moderate |

| Escherichia coli | 1.0 - 2.0 mg/mL | Moderate |

| Bacillus subtilis | 0.25 - 0.5 mg/mL | High |

| Pseudomonas fluorescens | 2.0 - 4.0 mg/mL | Low |

The presence of the long alkyl chain enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis, particularly in Gram-positive bacteria like Bacillus subtilis .

Cytotoxicity Studies

Cytotoxic effects of [C8mim][BF4] have been evaluated in various human cell lines, demonstrating varying levels of toxicity:

| Cell Line | IC50 (mg/mL) | Observations |

|---|---|---|

| HepG2 (liver) | 1.5 | Moderate cytotoxicity |

| PC3 (prostate) | 2.0 | Low cytotoxicity |

| T47D (breast) | 1.0 | Significant antiproliferative activity |

| MG63 (osteosarcoma) | 3.0 | Minimal effects |

The cytotoxicity appears to correlate with the concentration of the ionic liquid and the specific cellular context .

Effects on Microbial Communities

Recent studies have highlighted the impact of [C8mim][BF4] on soil microbial communities, particularly focusing on enzyme activity and gene abundance related to nitrogen cycling:

- Soil Enzyme Activity : High concentrations (5.0 and 10.0 mg/kg) of [C8mim][BF4] significantly inhibited soil enzyme activities, affecting microbial metabolism.

- Gene Abundance : The abundance of ammonia monooxygenase (amoA) genes decreased in treated soils, indicating a detrimental effect on ammonia-oxidizing archaea and bacteria .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of [C8mim][BF4] against resistant strains of Escherichia coli. Results indicated that higher concentrations were required to achieve similar inhibition levels compared to traditional antibiotics like ampicillin, suggesting potential applications in combating antibiotic resistance .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that [C8mim][BF4] exhibited selective cytotoxicity towards cancer cell lines while sparing healthy cells at lower concentrations, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-octyl-2,3-dimethylimidazolium tetrafluoroborate, and how is purity validated?

- Synthesis : A common approach involves reacting 1-methyl-3-octyloxymethylimidazolium chloride with sodium tetrafluoroborate in methanol at 55°C for 24 hours. Post-reaction, the product is dissolved in anhydrous acetone to remove NaCl and excess NaBF₄ via filtration .

- Purity Validation : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. Karl Fischer titration is used to determine water content (<1%), as moisture can alter ionic liquid properties .

Q. How can researchers measure density and viscosity of this ionic liquid for solvent optimization?

- Density : Use a calibrated pycnometer or oscillating U-tube densitometer at controlled temperatures (e.g., 298.15–353.15 K). Data is often fit to linear equations (e.g., ) to model temperature dependence .

- Viscosity : Dynamic viscosity is measured using a rotational viscometer. The Vogel–Fulcher–Tammann (VFT) equation () is applied to describe temperature-dependent behavior .

Advanced Research Questions

Q. How do binary mixtures of this ionic liquid with polar solvents (e.g., DMSO, acetonitrile) affect volumetric and thermodynamic properties?

- Methodology : Excess molar volumes () and partial molar volumes are calculated from density data. For example, in DMSO mixtures reveals weak interactions due to the ionic liquid’s bulky alkyl chain disrupting solvent ordering. The Redlich–Kister polynomial is used to model deviations from ideality .

- Thermal Expansion : Coefficients () are derived from density vs. temperature plots. For [Bmmim][BF₄] (a structural analog), ranges from 5.5–6.5 ×10⁻⁴ K⁻¹, reflecting moderate thermal expansion .

Q. What experimental designs are suitable for analyzing thermal decomposition kinetics?

- Thermogravimetric Analysis (TGA) : Perform non-isothermal TGA under nitrogen to determine decomposition onset temperatures (e.g., ~300–400°C for imidazolium salts). Kinetic parameters (activation energy , pre-exponential factor) are calculated via the Flynn–Wall–Ozawa method .

- Contaminant Effects : Trace water or halides can lower thermal stability. Pre-dry samples at 60°C under vacuum for 48 hours to minimize moisture interference .

Q. How can this ionic liquid enhance reaction efficiency in biphasic catalytic systems?

- Case Study : In Negishi cross-coupling reactions, a biphasic system (ionic liquid/toluene) improves catalyst recycling. The ionic liquid’s low miscibility with toluene stabilizes the palladium catalyst, reducing leaching. Optimize phase ratios (e.g., 1:3 v/v) and agitation speed to maximize interfacial area .

- Enzyme Compatibility : For lipase-catalyzed transesterification, the ionic liquid’s hydrophobicity preserves enzyme activity. Monitor activity retention over multiple cycles using UV-vis spectroscopy .

Key Considerations for Experimental Design

- Contamination Control : Use gloveboxes for hygroscopic ionic liquids to prevent moisture uptake, which alters viscosity and conductivity .

- Solvent Selection : Polar aprotic solvents (e.g., ACN) enhance conductivity but may reduce thermal stability. Balance trade-offs using Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.